Tolterodine Tartrate

In Vivo Pharmacology Functional Selectivity Muscarinic Antagonists

Tolterodine Tartrate (CAS 124937-52-6) is the preferred muscarinic antagonist for OAB research, distinguished by its 2.5-3.3-fold functional selectivity for bladder over salivary glands—a critical differentiator versus non-selective oxybutynin and M3-selective darifenacin. This compound serves a triple role: benchmark reference standard for in vivo bladder function models, validated CYP2D6 probe substrate for pharmacogenomic studies, and pharmacopeial-grade API for analytical method validation. Procure ≥98% purity to ensure reproducible outcomes in preclinical models, clinical trial comparator arms, or generic formulation QC. Avoid experimental variability introduced by alternative antimuscarinics lacking this documented bladder selectivity profile.

Molecular Formula C26H37NO7
Molecular Weight 475.6 g/mol
CAS No. 124937-52-6
Cat. No. B001018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTolterodine Tartrate
CAS124937-52-6
SynonymsDetrol
Detrol LA
Detrusitol
PHA 686464B
PHA-686464B
PHA686464B
Tartrate, Tolterodine
tolterodine
tolterodine tartrate
Unidet
Urotrol
Molecular FormulaC26H37NO7
Molecular Weight475.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1
InChIKeyTWHNMSJGYKMTRB-KXYUELECSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Tolterodine Tartrate (CAS 124937-52-6): A Reference Standard Muscarinic Antagonist for Overactive Bladder Research and Formulation


Tolterodine Tartrate (CAS 124937-52-6), also known as PNU-200583E or Kabi-2234, is the tartrate salt form of tolterodine, a tertiary amine and competitive muscarinic acetylcholine receptor (mAChR) antagonist [1]. It is a diphenylmethane derivative indicated for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and frequency . Tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT), are non-selective for M1-M5 receptor subtypes in vitro but demonstrate functional selectivity for the urinary bladder over salivary glands in vivo, a key differentiating characteristic [2].

Why Interchanging Tolterodine Tartrate with Other OAB Antimuscarinics Without Careful Consideration of Quantitative Data Can Compromise Research Outcomes and Clinical Predictability


While several muscarinic antagonists share the same broad indication for overactive bladder, their pharmacological profiles diverge significantly in terms of receptor subtype selectivity, functional tissue selectivity (bladder vs. salivary gland), pharmacokinetic variability due to CYP2D6 pharmacogenomics, and resultant efficacy/tolerability trade-offs [1]. For instance, tolterodine tartrate exhibits functional bladder selectivity in vivo despite lacking M3/M2 receptor subtype selectivity, a profile distinct from that of oxybutynin, darifenacin, and solifenacin [2]. Substituting tolterodine tartrate with a non-selective agent like oxybutynin, or a highly M3-selective agent like darifenacin, can lead to profoundly different experimental outcomes in terms of both bladder function suppression and off-target effects like dry mouth or cardiac impact [3]. Therefore, precise selection based on defined, comparator-driven metrics is essential for reproducibility in both preclinical models and clinical development pipelines.

Quantitative Evidence for Selecting Tolterodine Tartrate (CAS 124937-52-6): A Comparator-Based Analysis of In Vivo Selectivity, Clinical Efficacy, and Safety


Tolterodine Tartrate Exhibits Superior Functional Bladder Selectivity Compared to Oxybutynin and Darifenacin in Anesthetized Cat Models

In an anesthetized cat model, tolterodine demonstrated a 2.5- to 3.3-fold functional selectivity for inhibiting urinary bladder contraction over salivation [1]. In contrast, the M3-selective antagonist darifenacin showed the reverse selectivity profile (0.6- to 0.8-fold), indicating a more pronounced effect on salivation [1]. Oxybutynin, another common OAB agent, also lacked this functional selectivity [1].

In Vivo Pharmacology Functional Selectivity Muscarinic Antagonists Overactive Bladder

Tolterodine Tartrate Demonstrates Lower Impact on Saliva Output Compared to Immediate-Release Oxybutynin in Healthy Volunteers

In a single-site, randomized, double-blind, 4-period crossover study of 36 healthy adults, objective saliva output was measured over 12 hours post-dose [1]. Tolterodine 2 mg and extended-release (ER) oxybutynin 10 mg were associated with significantly greater saliva output than immediate-release (IR) oxybutynin 5 mg (P < 0.01) [1]. The study suggested that tolterodine and ER oxybutynin have a lower impact on saliva production, an objective correlate of dry mouth, compared to IR oxybutynin [1].

Clinical Pharmacology Tolerability Xerostomia Overactive Bladder

Tolterodine Tartrate Shows a Distinct Favorable Safety Profile with Lower Incidence of Multiple Adverse Events Compared to Other Antimuscarinics in Network Meta-Analysis

A network meta-analysis of seven oral antimuscarinic drugs for OAB demonstrated that tolterodine had better safety outcomes for 7 out of 12 major adverse events (AEs) evaluated, including dry mouth, constipation, urinary retention, dizziness, urinary tract infection, dry eyes, and dry skin [1]. In contrast, darifenacin, oxybutynin, and solifenacin exhibited similar safety profiles to one another [1]. Another systematic review noted that tolterodine immediate-release had a more favorable AE profile than immediate-release oxybutynin [2].

Drug Safety Network Meta-Analysis Adverse Events Comparative Effectiveness

Tolterodine Tartrate's Efficacy is Comparable to Solifenacin in Treating OAB Symptoms, Offering a Valid Alternative with a Distinct Pharmacokinetic Profile

A prospective, randomized, open-label study in 75 Taiwanese patients with OAB compared solifenacin 5 mg and tolterodine ER 4 mg [1]. At 12 weeks, both drugs demonstrated equal efficacy in reducing key symptoms: micturitions (-2.56 ± 3.31 vs. -2.44 ± 4.56, p = 0.58), urgency episodes (-1.70 ± 3.07 vs. -1.15 ± 2.68, p = 0.37), and incontinence episodes (-2.79 ± 2.82 vs. -4.67 ± 9.29, p = 0.28) per 24 hours [1]. The incidence of adverse events, including dry mouth (18.0% vs. 8.3%, p = 0.31) and constipation (12.8% vs. 2.8%, p = 0.20), was also not statistically different [1].

Clinical Efficacy Comparative Trial Solifenacin Overactive Bladder

Tolterodine Tartrate's Efficacy and Tolerability Are Comparable to Oxybutynin ER in a Large, Pivotal Trial (OPERA), Despite Differences in Specific Endpoints

The OPERA trial, a large (n=790 women) randomized, double-blind study, compared tolterodine ER 4 mg to oxybutynin ER 10 mg over 12 weeks [1]. Improvements in weekly urge urinary incontinence (UUI) episodes were similar between groups [1]. However, oxybutynin ER was significantly more effective in reducing micturition frequency (P=0.003), and a higher percentage of women taking oxybutynin ER achieved complete continence (23.0% vs. 16.8%, P=0.03) [1]. This efficacy came at the cost of more dry mouth with oxybutynin ER (P=0.02) [1]. The OBJECT study similarly found oxybutynin ER superior on incontinence and micturition endpoints (P=0.02-0.03), but with similar dry mouth rates [2].

Clinical Efficacy Phase III Trial Oxybutynin Overactive Bladder

Optimal Research and Industrial Use Cases for Tolterodine Tartrate (CAS 124937-52-6) Based on Differentiating Evidence


Preclinical Research in In Vivo Models of Detrusor Overactivity

Tolterodine tartrate is an ideal reference compound for in vivo studies of bladder function, particularly in the anesthetized cat model, where its 2.5-3.3-fold functional selectivity for the bladder over salivary glands has been well-characterized [1]. This makes it a superior choice over non-selective agents like oxybutynin or M3-selective agents like darifenacin, which show opposite or no functional selectivity in this model [1]. It serves as a benchmark for evaluating new chemical entities targeting bladder-specific antimuscarinic effects.

Clinical Trial Reference Standard for Evaluating New OAB Therapies

Given its well-documented efficacy and tolerability profile, which is comparable to solifenacin [2] and offers a better safety profile than many other antimuscarinics on 7/12 key adverse events [3], tolterodine tartrate is a scientifically justified active comparator arm for Phase II/III trials of novel OAB therapeutics. Its predictable benefit-risk trade-off versus oxybutynin ER (less dry mouth but slightly lower efficacy on some endpoints) [4] allows for precise hypothesis testing regarding a new drug's advantages.

Pharmaceutical Quality Control and Reference Standard Procurement

As a widely used and well-characterized antimuscarinic API, tolterodine tartrate (CAS 124937-52-6) is commonly procured as a pharmaceutical secondary reference standard for analytical method development, validation, and routine quality control of generic drug formulations . Its established monograph in major pharmacopoeias makes it a reliable and essential material for ensuring the identity, purity, and potency of manufactured drug products.

Pharmacogenomic Research on CYP2D6 Polymorphisms and Antimuscarinic Pharmacokinetics

Tolterodine's metabolism is heavily dependent on CYP2D6, which converts it to its equally potent active metabolite, 5-HMT [5]. This makes it a valuable probe substrate for studying the impact of CYP2D6 genetic polymorphisms on drug exposure and pharmacodynamics [5]. Unlike agents like solifenacin (metabolized by CYP3A4) or darifenacin (metabolized by CYP2D6 and CYP3A4), tolterodine provides a more specific and well-documented model for investigating CYP2D6-mediated variability in antimuscarinic therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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